molecular formula C8H7NO2S B12854476 4-Hydroxy-2-(methylthio)benzo[d]oxazole

4-Hydroxy-2-(methylthio)benzo[d]oxazole

Cat. No.: B12854476
M. Wt: 181.21 g/mol
InChI Key: UMXUFPJCSSFXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(methylthio)benzo[d]oxazole is an organic compound with the molecular formula C8H7NO2S It is a derivative of benzoxazole, featuring a hydroxyl group at the fourth position and a methylthio group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(methylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with carbon disulfide and methyl iodide, followed by cyclization under basic conditions. The reaction conditions often require a solvent such as ethanol and a base like potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced, particularly at the hydroxyl group, to form corresponding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation or acylation.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-2-(methylthio)benzo[d]oxazole has several applications across different scientific disciplines:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 4-Hydroxy-2-(methylthio)benzo[d]oxazole exerts its effects depends on its interaction with molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

    2-(Methylthio)benzo[d]oxazole: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    4-Hydroxybenzo[d]oxazole: Lacks the methylthio group, potentially altering its chemical properties and applications.

    2-Hydroxy-4-(methylthio)benzo[d]oxazole:

Uniqueness: 4-Hydroxy-2-(methylthio)benzo[d]oxazole is unique due to the presence of both the hydroxyl and methylthio groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

2-methylsulfanyl-1,3-benzoxazol-4-ol

InChI

InChI=1S/C8H7NO2S/c1-12-8-9-7-5(10)3-2-4-6(7)11-8/h2-4,10H,1H3

InChI Key

UMXUFPJCSSFXNN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=C2O1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.